molecular formula C12H17NO3 B1468650 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1344297-30-8

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468650
CAS No.: 1344297-30-8
M. Wt: 223.27 g/mol
InChI Key: CKHRVSKVQZCKQZ-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid typically begins with cyclohex-3-ene-1-carboxylic acid and pyrrolidine.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of cyclohex-3-ene-1-carboxylic acid and the amine group of pyrrolidine. This reaction is usually carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) under mild conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexenone derivatives.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce the corresponding alcohol.

  • Substitution: Substitution reactions at the pyrrolidine ring can lead to the formation of various derivatives, depending on the substituents introduced.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents at the pyrrolidine ring.

Major Products Formed:

  • Oxidation Products: Cyclohexenone derivatives.

  • Reduction Products: Cyclohexenyl alcohol derivatives.

  • Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug design and development.

  • Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Cyclohexenone: A related compound with a similar cyclohexene ring structure.

  • Pyrrolidine-3-carboxylic acid: A compound with a similar pyrrolidine ring but without the cyclohexene moiety.

  • Cyclohex-3-ene-1-carboxylic acid: A compound with the cyclohexene ring but lacking the pyrrolidine and carboxylic acid groups.

Uniqueness: 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the cyclohexene ring and the pyrrolidine ring, which provides a distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHRVSKVQZCKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
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1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
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1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
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1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid

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